molecular formula C22H24N6O2 B2674725 N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide CAS No. 1251690-17-1

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide

Cat. No. B2674725
CAS RN: 1251690-17-1
M. Wt: 404.474
InChI Key: VQSHHALQHKWXKD-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. It also contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and four other atoms . The compound also has a dimethylphenyl group, which is a phenyl group substituted with two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings, along with the dimethylphenyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation . The 1,2,3-triazole ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine and 1,2,3-triazole rings could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis of Piperazine Derivatives

This compound is a derivative of piperazine, a class of organic compounds that show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the synthesis of piperazine derivatives, including this compound, is a significant area of research in medicinal chemistry .

Trace Amine-Associated Receptor 1 (TAAR1) Agonist

The compound has been identified as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and is known to be involved in regulating neurotransmission of monoamine neurotransmitters . Therefore, TAAR1 agonists like this compound could have potential therapeutic applications in treating disorders associated with neurotransmission, such as schizophrenia .

Treatment of Psychotic Disorders

The compound has shown in vivo efficacy in the treatment of psychotic disorders . In a study, it displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats . This suggests that the compound could be a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .

Neuropharmacology and Neurodegenerative Diseases

Given its role as a TAAR1 agonist and its demonstrated in vivo efficacy, this compound could have implications in the field of neuropharmacology and the treatment of neurodegenerative diseases . Further research could explore its potential benefits in these areas.

Drug Discovery and Development

The compound’s demonstrated biological activity and therapeutic potential make it a valuable lead compound in drug discovery and development . Its structure-activity relationship and molecular modeling against the crystal structure of TAAR1 could provide valuable insights for the design of new drugs .

Biogenic Amine Mimetics

The compound could also be classified as a biogenic amine mimetic . Biogenic amine mimetics are compounds that can mimic the action of biogenic amines, a group of neurotransmitters that includes dopamine, serotonin, and norepinephrine . These compounds have various applications in neuroscience and pharmacology .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain piperidine rings act on the central nervous system .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses, particularly in the field of medicine. For example, it could be studied for its potential activity against various diseases .

properties

IUPAC Name

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-15-10-16(2)12-19(11-15)28-14-20(25-26-28)22(30)27-8-5-18(6-9-27)24-21(29)17-4-3-7-23-13-17/h3-4,7,10-14,18H,5-6,8-9H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSHHALQHKWXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)nicotinamide

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